molecular formula C20H28N2O4 B13968289 Boc-L-tryptophan tert-butyl ester

Boc-L-tryptophan tert-butyl ester

Cat. No.: B13968289
M. Wt: 360.4 g/mol
InChI Key: IVXDHDUSJQBGMA-INIZCTEOSA-N
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Description

Boc-L-tryptophan tert-butyl ester is a derivative of the amino acid tryptophan. It is commonly used in organic synthesis and peptide chemistry due to its protective groups, which prevent unwanted reactions during synthesis. The compound consists of a Boc (tert-butyloxycarbonyl) group protecting the amino group and a tert-butyl ester protecting the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-tryptophan tert-butyl ester typically involves the protection of the amino and carboxyl groups of L-tryptophan. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The carboxyl group is esterified using tert-butyl alcohol and a catalyst like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain high yields and purity .

Mechanism of Action

The mechanism of action of Boc-L-tryptophan tert-butyl ester primarily involves its role as a protecting group. The Boc group stabilizes the amino group by preventing it from participating in unwanted reactions. The tert-butyl ester protects the carboxyl group similarly. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides and other compounds .

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24)/t16-/m0/s1

InChI Key

IVXDHDUSJQBGMA-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

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